Desmetryn

Beschreibung

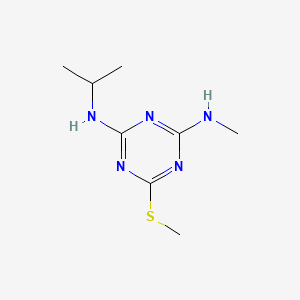

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-N-methyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5S/c1-5(2)10-7-11-6(9-3)12-8(13-7)14-4/h5H,1-4H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRWJJJUKUVORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041842 | |

| Record name | Desmetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | Desmetryne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

339 °C at 98.4 kPa | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubilities in organic solvents at 20 °C. [Table#3504], In water, 58 mg/L at 20 °C | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.172 at 20 °C | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 9.98X10-7 mm Hg at 20 °C | |

| Record name | Desmetryne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline, White powder, White to beige powder | |

CAS No. |

1014-69-3 | |

| Record name | Desmetryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmetryn [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmetryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36FZV8OVJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | DESMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Human Health and Environmental Risk Assessment of Desmetryn

Exposure Assessment and Environmental Monitoring

Assessing the potential risks posed by Desmetryn necessitates understanding how it is distributed and persists in the environment and the extent to which organisms, including humans, may be exposed.

Measurement of Environmental Concentrations in Air, Water, and Soil

Environmental monitoring is crucial for determining the presence and concentration of pesticides like this compound in various environmental compartments such as air, water, and soil. cleanproperties.com this compound has moderate aqueous solubility and is volatile. herts.ac.uk Based on its chemical properties, it is not expected to leach readily to groundwater. herts.ac.uk While not usually persistent in soils, it may persist in water under certain conditions. herts.ac.uk

Monitoring programs utilize various methods to measure pesticide concentrations. These can include periodic collection of spot or grab samples of water, although this approach may miss episodic pollution events. norman-network.net More advanced techniques, such as passive samplers, are used for monitoring organic pollutants in aquatic environments, although their application for soils and sediments is less developed. norman-network.net Analytical methods, including gas chromatography-mass spectrometry (GC-MS), are employed to quantify pesticide residues in air and rainwater, allowing for the assessment of atmospheric contamination and deposition. cnrs.fr

Understanding the fate and transport of pesticides in the environment involves considering processes such as direct spray drift, run-off and drainage from soil, wet and dry deposition from the air, sorption to soil particulates, leaching to groundwater, and degradation in soil and water. openrepository.com These factors influence the concentrations found in different environmental media.

Human Biomonitoring for Exposure Assessment (e.g., in Agricultural Settings)

Human biomonitoring provides a valuable tool to estimate internal exposure to pesticides and their metabolites. nih.govmdpi.com This is particularly relevant for populations with higher potential exposure, such as agricultural workers who handle pesticides. nih.govmdpi.com Studies in agricultural settings have utilized biomonitoring to assess exposure to various pesticides, often focusing on occupational exposure levels. nih.govnih.gov

Biomonitoring studies in occupationally exposed populations, including pesticide manufacturing workers and farm workers, have frequently focused on cytogenetic endpoints to evaluate potential genotoxicity. nih.gov While some studies have detected a positive association between occupational exposure to complex pesticide mixtures and genetic damage, results can vary depending on the chemicals used and exposure conditions. nih.gov Genetic damage appears to be transient with acute or discontinuous exposure but can be cumulative with continuous exposure to complex mixtures. nih.gov

Innovative biomonitoring techniques are being developed and refined to provide more sensitive, specific, and precise assessments of pesticide exposure, often with lower detection limits. mdpi.com These techniques can complement qualitative risk assessments and contribute to strategies aimed at protecting human health. mdpi.com Future trends in biomonitoring include the development of methods to analyze multiple pesticides or mixtures and the identification of new biomarkers. mdpi.com

Mechanistic Studies of Triazine-Induced Biological Effects

Mechanistic studies are essential for understanding how triazine herbicides, including this compound, interact with biological systems and induce effects. Triazines are known to inhibit photosynthesis in plants and algae by binding to the D1 protein subunit of photosystem II. researchgate.netresearchgate.net This inhibition can lead to changes in community structure and reduced primary production in aquatic ecosystems. researchgate.net

Studies on the biological effects of triazine herbicides in various organisms, such as fish, have evaluated parameters including haematological and biochemical profiles, biotransformation and bioaccumulation indices, and antioxidant defence systems. nel.edunih.gov Exposure to triazines can induce oxidative stress in various animal models. nel.edunovapublishers.com Biotransformation processes, such as dealkylation, dechlorination, and conjugation with glutathione, can occur in animals, leading to metabolites that may interact with cellular components and affect metabolism. novapublishers.com

While the genotoxic potential of triazine herbicides has been evaluated in various assay systems, the results have sometimes been inconclusive. novapublishers.com Some studies suggest that the toxic potential of certain triazines may be reduced through conjugation with reduced glutathione. novapublishers.com Experimental studies have associated triazine herbicides with the development of cancer in rats. novapublishers.com

Regulatory Science and Policy Implications

The scientific understanding of pesticide risks, derived from environmental monitoring and mechanistic studies, forms the basis for regulatory decision-making and policy development.

Scientific Basis for Pesticide Regulatory Decision-Making (e.g., EU Regulation 1107/2009)

Pesticide regulation, such as that under EU Regulation 1107/2009, aims to ensure that plant protection products are safe for humans, animals, and the environment while facilitating their availability for agricultural production. europa.eu This regulation lays down harmonized rules for the approval of active substances and the placing of plant protection products on the market within the EU. europa.eunih.gov

The approval of active substances and authorization of plant protection products in the EU are based on a strict risk assessment process. nih.gov This process considers scientific and technical knowledge, utilizing available guidance documents. nih.gov Data requirements for active substances are set out in supporting regulations. pan-europe.info Regulatory decisions are informed by data from various studies, including laboratory toxicity studies, screening tests for potential interactions with biological systems, and data on environmentally relevant exposures. pesticidefacts.orgoregonstate.edu

Despite the regulatory framework, challenges exist in the implementation of pesticide authorization systems, including delays in the evaluation and re-evaluation of plant protection products. nih.gov There is also ongoing discussion regarding the adequacy of data requirements to fully assess potential effects such as developmental neurotoxicity, immunotoxicity, genotoxicity, and endocrine disruption. pan-europe.info

Application of Weight-of-Evidence Approaches in Risk Characterization

Weight-of-evidence (WoE) approaches are fundamental in pesticide risk characterization. pesticidefacts.orgoregonstate.eduregulations.govnih.gov A WoE approach involves assessing all available information, weighing data based on its relevance and quality. pesticidefacts.orgoregonstate.edu This includes integrating data from various sources, such as laboratory toxicity studies, field experiments, monitoring data, and modeling results. regulations.gov

In a WoE evaluation, objective criteria are used to assess the quality and reliability of studies. pesticidefacts.org Data from in vivo animal studies, for example, are typically given greater weight than responses observed in in vitro studies, as in vivo systems include complete physiological processes. pesticidefacts.org The entire body of evidence is examined for consistency, cohesiveness, and biological plausibility. oregonstate.edu Understanding the mechanism or mode of action is also incorporated into the interpretation of observed effects. nih.gov

This compound: Human Health and Environmental Risk Assessment

This compound is a selective herbicide belonging to the methylthiotriazine and triazine chemical classes herts.ac.uk. It was first reported in 1962 herts.ac.uk. While considered obsolete, it may still be available and used in some countries on crops such as brassicas, onions, leeks, and fodder rape to control annual broadleaved weeds and some grasses herts.ac.uk. Its mode of action involves inhibiting photosynthetic electron transport herts.ac.uk. Assessing the potential risks posed by this compound to both human health and the environment is crucial, despite its limited current use.

Challenges and Future Directions in Pesticide Risk Assessment Methodologies

Pesticide risk assessment is a complex and evolving field. Several challenges exist in current methodologies, driving the need for continuous improvement and exploration of future directions.

One significant challenge is the limited availability of comprehensive databases related to pesticide exposure, which can demand substantial time and computational resources for assessment mdpi.com. Furthermore, current risk assessment models, while scientifically advanced, require refinement to enhance their comprehensiveness and accuracy mdpi.com. Factors such as exposure methods, classification groups, and assessment endpoints highlight the need for these improvements mdpi.com. Geographical variations can also impact assessments, limiting the applicability of some models across different regions mdpi.com.

Current methodologies face limitations in addressing the complexities of real-world exposures. Assessments often focus on single food items, neglecting the potential for a pesticide to occur in various foodstuffs pan-europe.info. The cumulative effects of multiple pesticides sharing a common toxicological mechanism are often not considered pan-europe.info. Additionally, aggregate exposure from various sources, including food, dermal contact, and inhalation, presents a challenge in comprehensive risk evaluation pan-europe.info.

Integrating the ecological, landscape, and management contexts into testing systems and models represents a formidable challenge d-nb.info. Increasing the complexity of test systems to incorporate these factors can potentially lower reliability, and the models for such integration are still in early stages of development d-nb.info.

There is a recognized need for new tools and techniques that offer greater reliability in predicting the potential hazards of pesticides researchgate.net. This is particularly important for reducing adverse effects on both human health and the environment researchgate.net. Sourcing the necessary toxicity and exposure data can be costly and tedious, especially in certain regions, posing a challenge for authorities responsible for conducting risk assessments researchgate.net.

Future directions in pesticide risk assessment methodologies aim to address these challenges. Suggestions include increasing safety factors to account for uncertainties arising from ecological, landscape, and management contexts d-nb.info. Comparative assessments that weigh the risks of a new pesticide against already authorized products are also proposed d-nb.info. The integration of different policy frameworks, such as those related to nature conservation, water protection, climate protection, and agricultural production, into a future pesticide regulation framework is suggested d-nb.info. The importance of post-registration monitoring and pesticide vigilance is also highlighted as a way to tie observed effects in ecosystems back to the assessment process d-nb.info. Addressing challenges in assessing risks to specific populations, such as endangered species, by refining tools and incorporating more realistic assumptions and species-specific data, is another area for future development oup.com.

| Challenge in Pesticide Risk Assessment Methodologies | Future Direction/Need | Source |

| Limited availability of pesticide exposure databases | Development of more comprehensive databases | mdpi.com |

| Need for refinement in current models for comprehensiveness and accuracy | Enhancement of models considering exposure methods, classification, and endpoints | mdpi.com |

| Difficulty in applying models across different geographical regions | Development of more adaptable models | mdpi.com |

| Assessment of single food items instead of multiple food sources | Methodologies considering pesticide occurrence in various foodstuffs | pan-europe.info |

| Lack of consideration for cumulative effects of pesticides with common toxicity | Development of methods to assess cumulative impacts | pan-europe.info |

| Difficulty in assessing aggregate exposure from multiple sources | Methodologies integrating exposure from food, dermal, and inhalation pathways | pan-europe.info |

| Integrating ecological, landscape, and management contexts into assessments | Development of integrated test systems and models | d-nb.info |

| Need for more reliable tools and techniques for hazard prediction | Development of new tools and techniques | researchgate.net |

| Sourcing costly and tedious toxicity and exposure data | Strategies for data generation and sharing, especially in data-poor regions | researchgate.net |

| Addressing uncertainties from ecological, landscape, and management contexts | Increasing safety factors in assessments | d-nb.info |

| Lack of comparative assessment with existing authorized products | Implementation of comparative risk assessments | d-nb.info |

| Need for integration with broader environmental policy frameworks | Development of integrated regulatory frameworks | d-nb.info |

| Importance of post-registration monitoring and vigilance | Implementation of monitoring programs and vigilance systems | d-nb.info |

| Challenges in assessing risks to endangered species due to conservative assumptions | Refinement of assessment tools and incorporation of realistic and species-specific data | oup.com |

These ongoing efforts aim to improve the accuracy, reliability, and comprehensiveness of pesticide risk assessments, leading to better-informed decisions for protecting human health and the environment.

Ecotoxicological Impact and Ecological Risk Assessment of Desmetryn

Aquatic Ecotoxicity Research

Desmetryn has been shown to be toxic to aquatic organisms ontosight.ai. Its moderate aqueous solubility and potential to persist in water under certain conditions contribute to its relevance in aquatic ecotoxicity assessments herts.ac.uk.

Assessment of this compound Effects on Fish Models

Research indicates that this compound is toxic to fish echemi.com. For instance, the LC50 (Lethal Concentration 50%) for Cyprinus carpio (Carp) is listed, indicating the concentration at which 50% of the test population is expected to die . Another source provides an LC50 of 1.4 mg/L in fish, highlighting its toxicity to aquatic organisms ontosight.ai.

| Organism | Endpoint | Value | Source |

| Cyprinus carpio | LC50 | Data available, see Source | |

| Fish | LC50 | 1.4 mg/L | ontosight.ai |

Impact on Aquatic Invertebrates (e.g., Daphnia)

This compound is considered moderately toxic to most aquatic organisms, including Daphnia herts.ac.uk. Acute toxicity tests with Daphnia magna are commonly used to assess the impact on aquatic invertebrates toxicdocs.org. Data regarding the acute ecotoxicity on Daphnia is available, indicating a moderate alert level herts.ac.uk.

Phytotoxicity to Non-Target Aquatic Macrophytes and Algae

As a herbicide, this compound is designed to inhibit photosynthesis ontosight.ai. This mode of action makes it potentially toxic to non-target aquatic photosynthetic organisms such as macrophytes and algae. While specific detailed research findings on this compound's phytotoxicity to non-target aquatic macrophytes and algae were not extensively detailed in the provided search results, triazine herbicides, in general, are known to affect algal growth researchgate.net. Studies on other herbicides highlight the importance of assessing their impact on aquatic plants and algae, as these organisms form the base of aquatic food webs mdpi.comresearchgate.net.

Terrestrial Ecotoxicity Studies

The fate and impact of this compound in soil are also important aspects of its ecological risk assessment. This compound is not usually persistent in soils but may persist under some conditions herts.ac.uk. Its estimated moderate mobility in soil suggests it could potentially move through soil layers echemi.com.

Effects on Soil Microorganisms and Enzymatic Activities

Soil microorganisms play crucial roles in nutrient cycling and maintaining soil health nsw.gov.aujournalsajrm.com. Pesticides can impact the activity and diversity of soil microorganisms and their enzymatic activities journalsajrm.comresearchgate.netmdpi.comresearchgate.net. While direct studies on this compound's effects on soil microorganisms and enzymatic activities were not prominently featured, research on other triazine herbicides suggests potential interference with enzymatic processes in soil nih.govresearchgate.net. Changes in enzyme activity, such as dehydrogenases, can be a sensitive indicator of soil contamination mdpi.compjoes.com. The impact of pesticides on soil microbial communities and enzyme activity is a recognized area of ecotoxicological research journalsajrm.comresearchgate.netresearchgate.net.

Impact on Soil Macrofauna (e.g., Earthworms)

Earthworms are important soil organisms that contribute to soil structure and fertility researchgate.net. This compound is considered moderately toxic to earthworms herts.ac.uk. Toxicity data for earthworms is available for a range of compounds, and earthworm toxicity tests are used to assess the impact of pesticides in soil researchgate.netqsardb.orgrivm.nl.

| Organism | Endpoint | Toxicity Class | Source |

| Earthworm | Acute toxicity | Moderate | herts.ac.uk |

| Earthworm | Toxicity Class | Toxic | qsardb.org |

Research on Non-Target Terrestrial Arthropods (e.g., Honeybees)

Research indicates that this compound is considered relatively non-toxic to honeybees. herts.ac.uk This is a key finding when assessing its potential impact on important pollinators. Studies on the toxicity of pesticides to non-target arthropods, including honeybees, are crucial for understanding the broader ecological effects of pesticide use. europa.euekb.eg While this compound itself shows low toxicity to honeybees, the potential for combined effects with other substances in the environment is a relevant consideration. nih.gov

Joint Toxicity and Mixture Effects of this compound with Other Agrochemicals

Organisms in the environment are often exposed to complex mixtures of chemicals, including multiple pesticides. nih.govecologyandsociety.org Assessing the joint toxicity and mixture effects of this compound with other agrochemicals is essential for a realistic understanding of its environmental impact. ecologyandsociety.orgeuropa.eu The combined effect of different pesticides in atmospheric deposition, for instance, has been studied using approaches that consider mixture toxicity. rivm.nl Research has explored the joint toxicity of this compound in binary mixtures with other substances, such as ionic liquids, on test organisms like Vibrio qinghaiensis sp.-Q67. researchgate.netnih.gov These studies can reveal synergistic, additive, or antagonistic interactions depending on the concentration range. researchgate.netnih.gov

Experimental Validation of Combined Effects on Ecological Receptors

Experimental validation involves conducting toxicity tests on ecological receptors exposed to mixtures of chemicals to compare observed effects with those predicted by models like CA and IA. researchgate.netresearchgate.net These studies are vital for understanding how well the predictive models perform in realistic scenarios. For example, studies have investigated the combined effects of pesticide mixtures on various aquatic organisms, including fish, amphibians, bivalves, insects, and crustaceans. bioone.org While single-species tests are common, there is a growing need for studies using natural communities to increase ecological realism in toxicity assessment. nih.gov Research on mixtures of organophosphorus pesticides has shown that combined effects may not always be additive and can exhibit synergy or antagonism depending on the specific mixture composition and test organism. researchgate.net

Ecological Risk Assessment Frameworks and Methodologies

Ecological Risk Assessment (ERA) is a process used to estimate the likelihood of adverse effects to ecological systems from exposure to stressors like chemical substances. researchgate.netulaval.ca ERA provides a framework for evaluating scientific information and is used in decision-making by regulatory bodies. researchgate.netmontana.edu The process typically involves problem formulation, analysis (exposure and effects assessment), and risk characterization. researchgate.net ERA frameworks aim to compare estimated environmental exposures with toxicity data to quantify ecological risk. montana.edu

Application of Species Sensitivity Distribution (SSD) in this compound Risk Assessment

Species Sensitivity Distribution (SSD) is a key concept used in probabilistic ecological risk assessment. nih.govecoshape.org SSDs describe the variation in sensitivity to a chemical substance among different species. ecoshape.orgchemsafetypro.com By compiling toxicity data from multiple species (e.g., fish, invertebrates, plants), an SSD curve can be constructed to estimate a concentration that is protective of a certain proportion of species in an ecosystem. ecoshape.orgchemsafetypro.com The Hazardous Concentration for 5% of species (HC5) is a commonly derived value from SSDs, representing a concentration expected to adversely affect no more than 5% of the species. chemsafetypro.com While the application of SSDs in this compound-specific risk assessment is not explicitly detailed in the search results, SSDs are widely used for pesticides and other chemicals to derive Predicted No Effect Concentrations (PNECs) and quantify ecological risk. nih.govchemsafetypro.com A limitation of SSD application can be the lack of sufficient toxicity data for a wide range of species for a specific compound like this compound. nih.gov

Probabilistic Approaches for Quantifying Ecological Risk

Probabilistic Ecological Risk Assessment (PERA) is a more realistic approach to ERA that accounts for the variability and uncertainty in both exposure concentrations and species sensitivity. researchgate.netulaval.ca Unlike deterministic approaches that use single point values, PERA utilizes probability distributions for exposure (Exposure Concentration Distribution - ECD) and effects (Species Sensitivity Distribution - SSD). ulaval.ca By comparing or combining the ECD and SSD, PERA estimates the probability and extent of adverse effects on ecological systems. researchgate.netulaval.ca This approach provides a more comprehensive picture of risk than simple deterministic methods like the hazard quotient, which compares a single exposure estimate to a single toxicity endpoint. researchgate.netmontana.edu PERA is based on ecological principles like redundancy and resiliency and aims to avoid overly conservative worst-case scenarios. researchgate.net While a specific PERA for this compound was not found, the framework and methodologies, including the use of SSDs, are applicable to the risk assessment of individual chemicals like this compound in various environmental compartments. ulaval.canih.gov

Metabolism and Biotransformation of Desmetryn in Biological Systems

Microbial Degradation and Detoxification Pathways

Microorganisms play a significant role in the degradation of s-triazine herbicides like Desmetryn in the environment mdpi.com. Microbial metabolism can alter the toxicity of pesticides through various metabolic pathways, potentially leading to their complete degradation into less toxic compounds mdpi.com.

Isolation and Characterization of this compound-Degrading Microbial Strains

Research has focused on isolating and characterizing microbial strains capable of degrading s-triazine herbicides. While many studies have focused on atrazine (B1667683), a related s-triazine, some microbial strains have been identified that can also metabolize this compound. For instance, a bacterial strain identified as Rhodococcus sp. strain FJ1117YT, isolated from an enrichment culture with simetryn (B1662803) (another methylthio-s-triazine), was found to metabolize other methylthio-s-triazines, including this compound, through similar pathways nih.govdocumentsdelivered.com. This strain was capable of degrading the herbicide when supplied as the sole sulfur source in an aquatic batch culture nih.gov. Another bacterial strain, Pseudomonas sp. ADP, known as a model strain for degrading s-triazine herbicides, can also effectively metabolize other s-triazine herbicides such as ametryn, this compound, dimethametryn, and prometryn (B1678245) by comparable degradation pathways mdpi.com. Isolation of pesticide-degrading bacteria typically involves enrichment techniques using mineral salts medium supplemented with the pesticide as a sole carbon source scholarsresearchlibrary.comcabidigitallibrary.org.

Elucidation of Enzymatic Mechanisms in Microbial Biotransformation

The microbial degradation of s-triazine herbicides often involves enzymatic hydrolysis of substituents on the triazine ring mdpi.com. Enzymes from the amidohydrolase superfamily are known to catalyze this hydrolytic degradation, leading to intermediates such as cyanuric acid, which can be further metabolized into ammonia (B1221849) and carbon dioxide mdpi.com. While specific enzymatic mechanisms for this compound are not extensively detailed in the provided search results, studies on related methylthio-s-triazines like simetryn by Rhodococcus sp. strain FJ1117YT indicate that the methylthio group can be progressively oxidized and hydrolyzed nih.gov. This suggests that similar oxidation and hydrolysis enzymes, potentially including carboxylesterases which are involved in the hydrolysis of ester bonds in various pesticides, could be involved in this compound degradation mdpi.comnih.govnih.gov.

Role of Co-metabolism in Enhanced this compound Degradation

Co-metabolism is a process where a microorganism degrades a compound fortuitously while metabolizing another primary substrate for energy and carbon clu-in.orgwikipedia.orgenviro.wiki. This process does not necessarily provide energy or nutrients to the microorganism from the co-metabolized compound clu-in.orgwikipedia.orgenviro.wiki. Co-metabolic biodegradation can be significant in degrading environmental pollutants, including pesticides, even at trace concentrations clu-in.orgenviro.wiki. While direct examples of co-metabolism specifically for this compound were not found, the principle of co-metabolism has been observed for other s-triazines like atrazine, where microorganisms utilize other compounds while simultaneously degrading the herbicide clu-in.org. Indigenous microbial species can effectively degrade toxic compounds into less toxic substances through co-metabolism, sometimes utilizing the degradation products as a carbon and energy source mdpi.com. The effectiveness of co-metabolism can be influenced by factors such as the concentration of the hazardous compound, its structure, solubility, and environmental conditions like soil type, moisture, temperature, pH, nutrients, and organic matter mdpi.com.

Plant Uptake, Translocation, and Metabolization

This compound is absorbed by plant leaves and roots and translocated acropetally through the xylem, accumulating in apical meristems echemi.com. The uptake and translocation of pesticides in plants are influenced by the chemical's properties, plant species, growth stages, and environmental conditions nih.govmdpi.com.

Investigation of Absorption and Distribution in Plant Tissues

Studies on pesticide uptake and translocation in plants indicate that chemicals can enter plants via seeds, roots, and leaves, with translocation primarily occurring through the apoplastic and symplastic pathways rsc.org. The distribution of pesticides within plant tissues can vary among plant species nih.gov. For instance, studies on other pesticides have shown differences in root and shoot concentrations among various plant species nih.gov. The lipophilicity of a compound, often represented by its log K, plays a role in its absorption and distribution; compounds with higher log K values tend to accumulate more in roots mdpi.com. This compound has a predicted XlogP of 2.7 and a water solubility of 58 mg/L at 20 °C, suggesting a moderate lipophilicity echemi.comuni.lu. After uptake, this compound is translocated acropetally, meaning upwards towards the growing points of the plant echemi.com.

Identification and Characterization of this compound Plant Metabolites

Plants have the ability to metabolize absorbed pesticides through various biochemical reactions mdpi.com. For s-triazine herbicides, common metabolic reactions in plants include N-dealkylation and side-chain oxidation echemi.com. These reactions are considered predominant detoxification pathways echemi.com. While specific metabolites of this compound in plants are not explicitly detailed in the provided search results, by analogy with the metabolism of other s-triazines, potential plant metabolites could include products resulting from the removal of the methyl or isopropyl groups (N-dealkylation) or oxidation of the methylthio group. The resistance of a plant to a particular triazine herbicide is linked to its ability to detoxify the compound echemi.com. Analysis of pesticide residues and their metabolites in plant-derived foods is often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) gcms.cz.

Comparative Studies on Triazine Metabolism in Environmental Contexts

Comparative studies on triazine metabolism in environmental contexts highlight the diverse degradation pathways employed by different organisms and under varying environmental conditions. The persistence and fate of triazines in the environment are influenced by a combination of factors, including microbial activity, chemical hydrolysis, and photodegradation oup.commdpi.com.

In soil, the degradation of this compound involves oxidation of the methylthio group to sulfoxide (B87167) and sulfone, hydrolysis with the introduction of a 2-hydroxy group, dealkylation at the substituted amino groups, cleavage of the amine moiety, and ring opening echemi.com. This compound has been observed to disappear more rapidly from sandy soil compared to clay soil echemi.com. The duration of its residual activity in soil is approximately 3 months echemi.com.

Comparative biodegradation studies of s-triazine herbicides have shown that microbial species can effectively degrade these compounds nih.govmdpi.com. For instance, studies on propazine (B92685) degradation in soil revealed that soil microbial species could degrade a significant percentage of the compound within days mdpi.com. Bacterial strains like Arthrobacter sp. and Pseudomonas sp. have demonstrated the ability to degrade various s-triazine herbicides through different metabolic pathways nih.govmdpi.com.

The metabolism of s-triazines in microorganisms can occur through N-dealkylation, hydroxylation, and subsequent removal of alkylamino groups, and in some cases, ring cleavage nih.govunl.edu. For example, the degradation of atrazine, a widely studied triazine, involves the formation of des-ethyl-s-atrazine (DEA), des-isopropyl-s-atrazine (DIA), and diaminochlorotriazine (B1259301) (DACT) through microbial and fungal degradation, as well as photodegradation oup.com. While DEA and DIA are primary degradation products arising from N-dealkylation, hydroxyatrazine (HA) is a principal degradation product primarily from biological reactions unl.edu.

Comparative studies also reveal differences in the preferential dealkylation of triazines. For example, deethylation rates of atrazine and simazine (B1681756) were found to be comparable, indicating that the removal of an ethyl side chain was preferred over an isopropyl side chain usgs.gov.

The biotransformation of chemicals in the environment can be influenced by various factors, including temperature, pH, and the presence of other substances inflibnet.ac.inmdpi.com. Microbial communities in different environmental compartments (soil, water) can exhibit distinct metabolic capabilities, leading to variations in the degradation rates and pathways of triazine herbicides nih.govusgs.gov.

Interactive Data Table: this compound Environmental Fate Properties

| Property | Value | Source |

| Estimated Koc value | 470 | echemi.com |

| Log Kow | 2.38 | herts.ac.ukechemi.com |

| Estimated Henry's Law constant | 4.8 x 10^-10 atm-cu m/mole | echemi.com |

| Duration of residual activity in soil | ~3 months | echemi.com |

| Estimated BCF in fish | 6.5 | echemi.com |

| Aqueous solubility | Moderate to slightly soluble in water | herts.ac.ukontosight.ai |

| Persistence in soils | Not usually persistent, may persist in water under some conditions | herts.ac.uk |

Interactive Data Table: Microbial Degradation of Methylthio-s-triazines by Rhodococcus sp. strain FJ1117YT

| Herbicide | Degradation Capability (as sole sulfur source) | Observed Metabolites | Degradation Pathway |

| Simetryn | Yes | Methylsulfinyl analogue, Methylsulfonyl intermediate, Hydroxy analogue | Progressive oxidation and hydrolysis of methylthio group |

| This compound | Yes | Similar to Simetryn (inferred) | Similar to Simetryn (inferred) |

| Ametryn | Yes | Similar to Simetryn (inferred) | Similar to Simetryn (inferred) |

| Dimethametryn | Yes | Similar to Simetryn (inferred) | Similar to Simetryn (inferred) |

| Prometryn | Yes | Similar to Simetryn (inferred) | Similar to Simetryn (inferred) |

Note: The specific metabolites for this compound and other listed methylthio-s-triazines by this strain are inferred to be similar to those of simetryn based on the source nih.gov.

Advanced Analytical Methodologies for Desmetryn Quantification and Residue Analysis

Chromatographic Techniques for Separation and Detection

Chromatographic methods are widely used for separating Desmetryn from matrix components before detection and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. When coupled with selective detection systems, it offers high sensitivity and specificity.

GC-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for identifying, confirming, and quantifying organic compounds in complex matrices, including pesticide analysis in food and environmental samples. gcms.cz The gas chromatograph separates analytes, and the mass spectrometer identifies compounds based on their unique fragmentation patterns. gcms.cz this compound can be detected and identified using GC-MS, even in challenging matrices where it might co-elute with other compounds. gcms.cz

GC-Electrolytic Conductivity Detection (GC-ECD): GC-ECD is highly sensitive for detecting electronegative compounds, such as organohalides and nitrogen-containing compounds, which include triazine herbicides like this compound. measurlabs.com This makes GC-ECD suitable for residue analysis at low detection limits. mdpi.com Early methods for determining this compound residues utilized gas-liquid chromatography with detectors such as microcoulometric, flame photometric, or Coulson electrolytic conductivity detection. echemi.com A method for analyzing s-triazine herbicides, including this compound, in urine and biological tissues involved GC with flame ionization detection, though sample preparation steps like extraction and lipid removal were necessary. echemi.com Another method used GC with a Hall electrolytic conductivity detector in the nitrogen-specific mode for this compound analysis in urine samples after extraction and concentration. echemi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for trace-level detection and quantification of pesticide residues, including this compound. gimitec.comrsc.org LC-MS/MS is particularly advantageous for analyzing compounds that are less volatile or thermally labile, making it complementary to GC-based methods. diva-portal.org

LC-MS/MS utilizes multiple reaction monitoring (MRM) to enhance sensitivity and selectivity. gimitec.com In this mode, specific precursor ions are fragmented, and characteristic product ions are detected and quantified. gimitec.com this compound can be analyzed using LC-MS/MS, and methods have been developed for its detection in various matrices, including food commodities like fruits and vegetables, and biological samples. diva-portal.orgeurl-pesticides.eunih.gov Some methods involve sample preparation steps like extraction (e.g., with ethyl acetate (B1210297) or acetonitrile) and cleanup before LC-MS/MS analysis. eurl-pesticides.eunih.gov this compound has been included in multi-residue LC-MS/MS methods for pesticide analysis. nih.govshimadzu.comthermofisher.com

Research findings demonstrate the effectiveness of LC-MS/MS for this compound analysis. For example, a multi-residue method for pesticides in fruits and vegetables using LC-MS/MS and GC-MS/MS included this compound, reporting data on retention time and characteristic ions for GC-MS/MS detection. eurl-pesticides.eu

Here is a sample of data points for this compound from a multi-residue analysis method using GC-MS/MS:

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| This compound | 8.42 | 214.1 | 172.0 | 120 | 15 | 82.0 | 35 |

LC-MS/MS methods have also been developed for screening and quantifying a wide range of pesticides, including those typically analyzed by GC-MS/MS, on a single instrument platform. chromatographyonline.com

Planar chromatographic methods, such as Thin-Layer Chromatography (TLC), offer simpler and less expensive alternatives to column-based techniques, particularly in settings where advanced instrumentation may be limited. researchgate.net TLC involves the separation of compounds on a planar stationary phase, such as a silica (B1680970) gel plate.

This compound can be determined using TLC. echemi.com Early methods for this compound residue analysis included determination by thin-layer chromatography. echemi.com TLC has been used for the qualitative determination of triazine herbicides, including this compound, in water samples after extraction and concentration, using specific solvent systems and spray reagents to visualize spots. echemi.com TLC can be a complementary technique to GC and LC, and recent developments in plate quality and detection systems have enhanced its utility in pesticide residue analysis. researchgate.netiaea.org Planar chromatography coupled with detection methods like UV diode array detection or mass spectrometry can provide structural information. researchgate.net

Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (MS/MS)

Spectroscopic and Electrochemical Approaches

Spectroscopic and electrochemical methods provide alternative or complementary means for the analysis of this compound, often focusing on its inherent chemical properties.

Ultraviolet (UV) spectroscopy is a technique that measures the absorption of UV light by a sample at different wavelengths. mt.com This absorption is related to the concentration of the analyte in the solution, making UV spectroscopy suitable for quantitative analysis. mt.comlibretexts.org

This compound residues can be determined using UV spectroscopy. echemi.com UV-Vis spectroscopy is a fundamental analytical instrument used for qualitative and quantitative analysis of compounds that absorb light in the UV-Vis region (200-800 nm). mt.comajpaonline.com The method relies on the principle that a substance absorbs maximum light at a specific wavelength, which can be used for identification and quantification based on the Beer-Lambert Law. mt.com While UV spectroscopy can be used for quantitative analysis, it is generally considered a less specific technique compared to chromatographic methods coupled with selective detectors, especially in complex matrices. libretexts.org

Differential Pulse Polarography (DPP) is an electrochemical technique used for the qualitative and quantitative analysis of electroreducible or oxidizable substances. slideshare.net It is a pulse technique that applies small potential pulses superimposed on a staircase waveform, and the current is sampled twice during each pulse, which helps to discriminate against charging current and improve detection limits. slideshare.netdu.ac.in This makes DPP suitable for trace-level detection. slideshare.net

Optimum experimental conditions have been determined for the analysis of this compound and other herbicides using differential pulse polarography. echemi.com This technique allows for the determination of this compound at trace levels, with reported limits of detection in the low micrograms per liter range in suitable buffer solutions. echemi.com

UV Spectroscopy for Quantitative Analysis

Optimized Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical steps in the analysis of this compound residues, aiming to isolate the analyte from complex matrices while minimizing interference. The choice of protocol is highly dependent on the sample matrix.

Matrix-Specific Extraction for Environmental Samples (Soil, Water, Sediment)

Environmental samples such as soil, water, and sediment present unique challenges due to their heterogeneous composition and potential for matrix effects. For water samples, techniques like solid-phase extraction (SPE) are commonly employed to concentrate this compound and remove interfering substances. Filtered water samples can be extracted using SPE with minimal or no additional cleanup steps. usgs.gov For solid matrices like soil and sediment, extraction methods are often more rigorous. Microwave-assisted extraction (MAE) and Soxhlet extraction with appropriate solvents like methylene (B1212753) chloride or acetone:hexane (B92381) mixtures have been used for extracting pesticides from soil and sediment. usgs.govepa.gov Following extraction, cleanup steps using techniques such as solid-phase cleanup columns (e.g., aminopropyl SPE, microsilica columns, or stacked graphitized carbon and alumina (B75360) SPE cartridges) or gel permeation chromatography (GPC) are often necessary to reduce matrix interference before analysis. usgs.govepa.gov Research indicates that the pH of the sample solution can significantly influence the extraction efficiency of triazines, with neutral forms exhibiting maximum extraction efficiency. rsc.org

Sample Preparation for Biological Matrices (e.g., Urine, Plant Tissues)

Analyzing this compound in biological matrices like urine and plant tissues requires specialized sample preparation to address the complexity of these samples. For urine samples, extraction with organic solvents such as hexane at an alkaline pH (e.g., pH 12) has been described, sometimes involving the use of sodium chloride as an emulsion inhibitor. echemi.com The extract may then be dried and concentrated before analysis. echemi.com For biological tissues, extraction with solvents like chloroform (B151607) has been employed, followed by steps to remove lipids, such as partitioning with n-pentane. echemi.com Matrix solid-phase dispersion (MSPD) is another sample preparation technique that has been applied to complex biological matrices, offering simultaneous extraction and cleanup. researchgate.net Acetonitrile has also been reported as an extraction solvent for biological samples like urine, tissue, blood, and serum in multi-pesticide residue analysis. diva-portal.org

Method Validation and Performance Characteristics

Method validation is essential to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. Key performance characteristics evaluated during validation include limits of detection and quantification, accuracy, precision, and robustness. bsmrau.edu.bdwjarr.comelementlabsolutions.com

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. bsmrau.edu.bdchromatographyonline.comeurachem.orgresearchgate.net These limits are critical indicators of a method's sensitivity. Various approaches are used for their determination, including methods based on signal-to-noise ratios (commonly 3:1 for LOD and 10:1 for LOQ in chromatography) or calculations based on the standard deviation of the response and the slope of the calibration curve (LOD = 3 * (Standard Deviation / Slope), LOQ = 10 * (Standard Deviation / Slope)). bsmrau.edu.bdchromatographyonline.comresearchgate.net It is important to note that determining these limits is often a two-step process, requiring analysis of samples fortified at or near the estimated limit to confirm performance. chromatographyonline.comusda.gov Reported LODs for this compound in environmental water samples using HPLC have been in the range of 0.16–0.28 μg/L. researchgate.net For multi-residue GC-MS-SIM methods, a detection limit of 0.1 pg/mL has been reported for triazine herbicides, including this compound. mdpi.comresearchgate.net

Assessment of Accuracy, Precision, and Robustness

Accuracy refers to the closeness of agreement between the measured value and the true value of the analyte concentration. It is often assessed by analyzing fortified samples with known amounts of the analyte and calculating the percentage of recovery. wjarr.comelementlabsolutions.comchromatographyonline.com Recoveries in the range of 74.84 to 112.74% have been reported for this compound analysis in some matrices. rsc.org Precision describes the agreement among individual test results when a homogeneous sample is analyzed repeatedly under prescribed conditions. wjarr.comelementlabsolutions.comchromatographyonline.comeuropa.eu It can be evaluated at different levels: repeatability (intra-assay precision, same conditions, short interval), intermediate precision (within-laboratory variations like different days, analysts, or equipment), and reproducibility (between laboratories). wjarr.comeuropa.eu Precision is commonly expressed as variance, standard deviation, or coefficient of variation (relative standard deviation). europa.eu Relative standard deviations lower than 13.10% have been observed for this compound analysis. rsc.org Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. wjarr.comelementlabsolutions.comchromatographyonline.comeuropa.eu Testing robustness involves intentionally varying parameters such as pH, mobile phase composition, or column type to assess their impact on method performance. elementlabsolutions.comchromatographyonline.com

Remediation and Sustainable Management Strategies for Desmetryn Contamination

Phytoremediation Technologies for Contaminated Environments

Phytoremediation, an eco-friendly and cost-effective technique, utilizes plants to remove, degrade, or contain contaminants in soil and water mdpi.comresearchgate.net. This approach is gaining attention for remediating s-triazine herbicides like Desmetryn researchgate.net.

Selection and Engineering of Plant Species for this compound Uptake and Degradation

The success of phytoremediation largely depends on selecting plant species capable of efficiently taking up and metabolizing this compound. Triazine herbicides are mainly absorbed by plant roots and transported through xylem tissues researchgate.net. Studies on the degradation kinetics of pesticides in plants are crucial for modeling residual concentrations nih.gov. While directly measuring degradation kinetics in plants under complex field conditions is challenging, modeling approaches can estimate degradation rate constants nih.gov.

Research on other triazine herbicides, such as simazine (B1681756) and atrazine (B1667683), provides insights into potential plant candidates and mechanisms. For instance, the common cattail (Typha latifolia) has shown potential for incorporation into phytoremediation schemes for simazine grafiati.com. Transgenic plants engineered to express specific enzymes, such as cytochrome P450 monooxygenases (e.g., CYP1A2, CYP1A1, CYP2B6, and CYP2C19), have demonstrated enhanced degradation of triazines like simazine and atrazine nih.gov. These enzymes can metabolize the herbicides into less toxic compounds, promoting further uptake and plant growth nih.gov.

Role of Plant-Associated Microorganisms in Phytoremediation Enhancement

Plant-associated microorganisms, including those in the rhizosphere (the soil area around roots) and endosphere (within plant tissues), play a significant role in the degradation of pesticides researchgate.netufl.eduresearchgate.net. These microbes can enhance phytoremediation by directly degrading contaminants or by promoting plant growth and stress tolerance, indirectly improving the plant's remediation capacity ufl.edufrontiersin.org.

Rhizosphere microbes utilize root exudates as a source of carbon and nutrients, and this interaction can stimulate microbial activity and the biochemical transformation of pesticides nih.govufl.edufrontiersin.org. Some plant-associated microorganisms can metabolize s-triazine herbicides through comparable degradation pathways, yielding less toxic intermediates like cyanuric acid, which can be further broken down into ammonia (B1221849) and carbon dioxide researchgate.netnih.gov. The symbiotic relationship between microbial plant species can enhance soil nutrients and create a suitable environment for microbial communities that degrade pesticides nih.gov.

Advanced Bioremediation Approaches (beyond Phytoremediation)

Beyond phytoremediation, other advanced bioremediation approaches are being explored for the degradation of s-triazine herbicides, including this compound researchgate.net. Bioremediation using microbial biotechnology is considered an environmentally safe technology for remediating contaminated soil and water researchgate.net. Approaches such as biostimulation (enhancing native microbial activity) and bioaugmentation (introducing specific degrading microorganisms) are commonly used researchgate.net.

The discovery of potent microbial strains capable of degrading s-triazines is an ongoing area of research nih.govresearchgate.net. For example, bacterial strains like Pseudomonas sp. and Rhodococcus sp. have demonstrated the ability to degrade this compound and other s-triazines researchgate.net.

Interactive Table: Examples of Microbial Strains and Their S-Triazine Degradation Potential

| Microbial Strain | Target S-Triazine Herbicide | Origin | Degradation Efficiency | Citation |

| Pseudomonas sp. DY-1 | This compound | Paddy field | 93.6% | researchgate.net |

| Rhodococcus sp. FJ1117YT | This compound | Soil | 63.9% | researchgate.net |

| Nocardioides DN36 | Ametryn | Not specified | 100% in 5 days | nih.gov |

| Arthrobacter sp. SD3-25 | Simazine | Contaminated soil | Efficient degradation | nih.gov |

| Arthrobacter ureafaciens XMJ-Z01 | Simazine | Soil | 99.1% in a week | nih.gov |

| Arthrobacter urefaciens | Simazine | Not specified | 100% in 4 days | nih.gov |

| Strain YQJ-6 | Atrazine | Not specified | 99.2% | nih.gov |

The hydrolytic degradation of s-triazine rings, catalyzed by enzymes from the amidohydrolase superfamily, is a key pathway in microbial degradation researchgate.netnih.gov. The combination of nanomaterials with indigenous microbes also shows potential for sustainable removal of toxic residues researchgate.netnih.gov.

Best Management Practices for Minimizing Environmental Release

Minimizing the environmental release of this compound is crucial for preventing contamination. Best Management Practices (BMPs) are specific actions designed to prevent and reduce pollution ct.govyoutube.com. For pesticides, BMPs include careful selection and application, proper storage, and thorough cleanup epa.govtamu.edu.

Key BMPs for minimizing environmental release of pesticides like this compound include:

Storing products and wastes indoors or under shelter, away from drains ct.gov.

Prompt cleanup of spills to prevent runoff epa.gov.

Proper management of stockpiles of soil or other materials to avoid polluted runoff youtube.com.

Preventing anything from being dumped into storm drains ct.gov.

Maintaining and cleaning stormwater treatment devices ct.gov.

Using integrated pest management (IPM) techniques to reduce reliance on chemical pesticides tamu.edu.

Waste Management and Sustainable Disposal Considerations for this compound-Containing Materials

Proper waste management and disposal of this compound-containing materials are essential to avoid environmental and health risks tamu.eduhazardouswasteexperts.com. Hazardous agricultural wastes, including certain pesticide wastes, require specific disposal procedures tamu.edu.

Considerations for the waste management and disposal of materials containing this compound include:

Identifying pesticide wastes that are classified as hazardous based on regulations tamu.edu.

Following specific disposal procedures for hazardous wastes, which may involve completion of a Uniform Hazardous Waste Manifest for off-site treatment, storage, or disposal tamu.edu.

Minimizing the amount of hazardous waste generated through careful use and management tamu.edu.

Properly managing and disposing of pesticide containers, typically involving triple rinsing and rendering them incapable of holding liquid before disposal at a sanitary landfill or return to the manufacturer tamu.eduhazardouswasteexperts.com.

Exploring collection and recycling programs for pesticide containers where available hazardouswasteexperts.com.

Utilizing certified treatment, storage, and disposal facilities (TSDFs) for hazardous agricultural waste hazardouswasteexperts.com.

Keeping records of disposal activities for accountability and regulatory compliance hazardouswasteexperts.com.

Composting of non-toxic plant residues is a waste management technique, but it is important to note that pesticide residues, including this compound, can be detected in compost from household food waste, indicating potential transfer of contaminants wur.nl.

Q & A

Q. Q1. What experimental protocols are recommended for detecting Desmetryn residues in soil and water matrices?

To ensure reproducibility, adopt validated methods such as solid-phase extraction (SPE) followed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . Calibrate instruments using certified reference materials (CRMs) and include matrix-matched standards to account for environmental interferences. Spiked recovery experiments (e.g., 70–120% recovery rates) are critical to validate method accuracy .

Q. Q2. How can researchers design controlled studies to assess this compound’s photodegradation kinetics?

Use simulated sunlight reactors (e.g., Xenon arc lamps) with calibrated irradiance levels. Monitor degradation products via UV-Vis spectroscopy and GC-MS at fixed intervals. Include control samples (dark conditions) to isolate photolytic effects. Statistical tools like pseudo-first-order kinetic models are recommended for analyzing rate constants, with R² ≥ 0.95 as a reliability threshold .

Q. Q3. What are the critical parameters for evaluating this compound’s bioavailability in aquatic ecosystems?

Measure octanol-water partition coefficients (log Kow) and soil adsorption coefficients (Koc) to predict mobility. Combine these with bioassays (e.g., Daphnia magna toxicity tests) to correlate physicochemical properties with ecological risk. Triplicate testing and ANOVA analysis (p < 0.05) are essential to confirm statistical significance .

Advanced Research Questions

Q. Q4. How should researchers resolve contradictions in reported half-life values of this compound across different soil types?

Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., organic carbon content, pH). Design follow-up experiments using standardized OECD Guidelines (e.g., Test No. 307 for soil degradation). Apply multivariate regression models to isolate dominant factors (e.g., clay content vs. microbial activity) and publish raw datasets to enable replication .

Q. Q5. What methodological challenges arise when quantifying this compound’s synergistic effects with co-applied herbicides?

Synergism studies require isobolographic analysis or Chou-Talalay combination indices to differentiate additive vs. synergistic interactions. Use fractional inhibitory concentration (FIC) models and validate results with in planta assays (e.g., Arabidopsis thaliana growth inhibition). Ensure chromatographic separation avoids co-elution artifacts, which may skew quantification .

Q. Q6. How can advanced computational models improve the prediction of this compound’s environmental fate?

Integrate molecular docking simulations (e.g., AutoDock Vina) to predict enzyme interactions (e.g., cytochrome P450-mediated degradation). Combine with geospatial modeling tools (e.g., QGIS + SWAT) to simulate runoff scenarios. Validate models against field data from long-term monitoring studies, prioritizing peer-reviewed datasets over proprietary sources .

Q. Q7. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Apply non-linear regression models (e.g., log-logistic curves) to EC50 calculations. Use Bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. For non-monotonic responses (e.g., hormesis), employ Bayesian hierarchical models to account for heteroscedasticity. Transparently report outliers and excluded data points in supplementary materials .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate conflicting results using sensitivity analysis (e.g., Monte Carlo simulations) to assess parameter uncertainty .

- Ethical Reproducibility : Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and metadata in repositories like Zenodo or Figshare .

- Experimental Controls : Include positive/negative controls (e.g., atrazine as a triazine reference; solvent-only blanks) to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.